6-Bromo-8-fluoro-2,2-dimethyl-2,3-dihydroimidazo[1,2-a]pyridine
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Overview
Description
6-Bromo-8-fluoro-2,2-dimethyl-2,3-dihydroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties. It is used in various scientific research fields due to its potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-fluoro-2,2-dimethyl-2,3-dihydroimidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety in the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-fluoro-2,2-dimethyl-2,3-dihydroimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The imidazo[1,2-a]pyridine core can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts such as palladium or nickel. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different biological and chemical properties depending on the nature of the substituents introduced .
Scientific Research Applications
6-Bromo-8-fluoro-2,2-dimethyl-2,3-dihydroimidazo[1,2-a]pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure and biological activities.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Bromo-8-fluoro-2,2-dimethyl-2,3-dihydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the nature of the substituents on the imidazo[1,2-a]pyridine core .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives with different substituents, such as:
- 6-Chloro-8-fluoro-2,2-dimethyl-2,3-dihydroimidazo[1,2-a]pyridine
- 6-Bromo-8-methyl-2,2-dimethyl-2,3-dihydroimidazo[1,2-a]pyridine
- 6-Bromo-8-fluoro-2,2-dimethylimidazo[1,2-a]pyridine .
Uniqueness
The uniqueness of 6-Bromo-8-fluoro-2,2-dimethyl-2,3-dihydroimidazo[1,2-a]pyridine lies in its specific combination of bromine and fluorine atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H10BrFN2 |
---|---|
Molecular Weight |
245.09 g/mol |
IUPAC Name |
6-bromo-8-fluoro-2,2-dimethyl-3H-imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C9H10BrFN2/c1-9(2)5-13-4-6(10)3-7(11)8(13)12-9/h3-4H,5H2,1-2H3 |
InChI Key |
GZIOAWVASLZEKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN2C=C(C=C(C2=N1)F)Br)C |
Origin of Product |
United States |
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